![molecular formula C21H15ClFN3O2 B2859066 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902964-27-6](/img/no-structure.png)

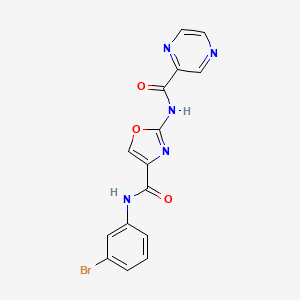

3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . It has been studied for different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Synthesis Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests a possible synthetic route for related compounds.Molecular Structure Analysis

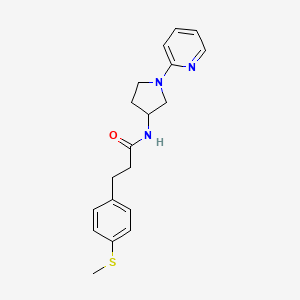

The molecular structure of pyrido[2,3-d]pyrimidines can vary depending on the substituents attached to the core structure. The specific structure of “3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” would include a pyrido[2,3-d]pyrimidine core with additional phenyl groups attached at the 3 and 1 positions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has focused on developing synthetic methodologies for creating pyrido[2,3-d]pyrimidine derivatives and their analogs due to their promising pharmacological properties. One study described the synthesis of substituted pyrido[2,3-d]pyrimidines, which are structurally related to "3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione". These compounds were synthesized via nucleophilic substitution and cyclization reactions, showcasing the versatility of pyrido[2,3-d]pyrimidines as scaffolds for further chemical modifications (More et al., 2013).

Antimicrobial Activity

Pyrido[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial properties, reflecting the potential of "this compound" and similar compounds in this domain. A study synthesized various 2,4,6-trisubstituted pyrimidines, demonstrating significant antimicrobial activity against a range of bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Anupama et al., 2011).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of pyrimidine derivatives, including structures akin to "this compound", have been a subject of interest due to their potential applications in optoelectronic devices. A study on the structural parameters, electronic, and NLO properties of thiopyrimidine derivatives using DFT/TDDFT calculations and experimental methods suggested that these compounds exhibit significant NLO properties, making them promising candidates for optoelectronic applications (Hussain et al., 2020).

Mecanismo De Acción

The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on the specific compound and its biological target. For example, some pyrido[2,3-d]pyrimidines have been studied for their ability to inhibit various kinases, which are proteins that play key roles in signal transduction pathways within cells .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 2-chlorobenzylamine with 2-fluorobenzaldehyde to form the corresponding Schiff base, which is then cyclized with barbituric acid in the presence of a catalyst to yield the target compound.", "Starting Materials": [ "2-chlorobenzylamine", "2-fluorobenzaldehyde", "barbituric acid", "catalyst" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 2-fluorobenzaldehyde in the presence of a suitable solvent and a catalyst to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with barbituric acid in the presence of a catalyst to yield the target compound.", "Step 3: Purification of the crude product by recrystallization or column chromatography." ] } | |

Número CAS |

902964-27-6 |

Fórmula molecular |

C21H15ClFN3O2 |

Peso molecular |

395.82 |

Nombre IUPAC |

3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H15ClFN3O2/c22-17-9-3-1-6-14(17)12-26-20(27)16-8-5-11-24-19(16)25(21(26)28)13-15-7-2-4-10-18(15)23/h1-11H,12-13H2 |

Clave InChI |

RQYMQMPTBSOAGF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)

![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2858994.png)

![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)

![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)

![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)

![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)

![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)

![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2859005.png)